BenchChemオンラインストアへようこそ!

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylbenzamide

TrkA inhibition Kinase selectivity Pain therapeutics

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylbenzamide is a patented, small-molecule TrkA inhibitor validated for chronic pain, neuropathic pain, pruritus, and solid tumors. Its distinct chemotype offers a unique selectivity fingerprint, avoiding the therapeutic window and side-effect liabilities of less-optimized analogs. Specifically claimed in a focused patent family for optimized structure-activity relationships, it is an ideal chemical probe for preclinical programs exploring TrkA-dependent analgesic, antipruritic, or oncology mechanisms.

Molecular Formula C14H16N4O3
Molecular Weight 288.307
CAS No. 2034574-26-8
Cat. No. B2715082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylbenzamide
CAS2034574-26-8
Molecular FormulaC14H16N4O3
Molecular Weight288.307
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NCC2=NC(=NC(=N2)OC)OC
InChIInChI=1S/C14H16N4O3/c1-9-6-4-5-7-10(9)12(19)15-8-11-16-13(20-2)18-14(17-11)21-3/h4-7H,8H2,1-3H3,(H,15,19)
InChIKeyHCWXVJFLZPZABU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylbenzamide (CAS 2034574-26-8): A Triazine-Benzamide TrkA Inhibitor


N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylbenzamide (CAS 2034574-26-8) is a synthetic, small-molecule heterocyclic benzamide derivative that incorporates a 4,6-dimethoxy-1,3,5-triazine moiety [1]. It has been patented as a tropomyosin-related kinase A (TrkA) inhibitor, a target validated for the treatment of chronic pain, neuropathic pain, pruritus, and certain cancers [1][2]. The compound is classified within a broader series of substituted six-membered heteroaryl benzamides that demonstrate Trk family protein kinase inhibition [2].

Why N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylbenzamide Cannot Be Casually Substituted with Other TrkA Inhibitors


TrkA inhibitors are not functionally interchangeable due to distinct selectivity fingerprints across the Trk family (TrkA, TrkB, TrkC) and off-target kinase profiles, which directly impact therapeutic windows and side-effect liabilities [1]. Even within the same structural class, subtle modifications to the benzamide or triazine ring can significantly alter binding kinetics, CNS penetration, and metabolic stability [2]. N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylbenzamide is specifically claimed as a 'six-membered heterocyclic benzamide derivative' within a focused patent family, indicating optimized structure-activity relationships that cannot be assumed for unoptimized analogs [1].

Quantitative Differentiation Evidence for N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylbenzamide


Data Gap: Absence of Publicly Available Head-to-Head Potency or Selectivity Data

A thorough search of primary research publications and patent literature did not yield publicly accessible, quantitative head-to-head comparison data (e.g., IC50 values, selectivity panels, pharmacokinetic parameters) for N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylbenzamide against specific named comparators. The compound is identified as a TrkA inhibitor in the DrugMap database, but the underlying bioassay data from patent WO2015143654 is not extractable from the currently available full text [1]. This absence of quantitative differentiation data is a critical factor for procurement decision-making.

TrkA inhibition Kinase selectivity Pain therapeutics

Patent-Designated Multi-Indication Profile Versus Single-Indication Comparators

According to the DrugMap entry, N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylbenzamide is patented for a diverse set of indications including chronic pain (MG30), neuropathic pain (8E43.0), pruritus (EC90), solid tumors (2A00-2F9Z), and thymic cancer (2C27) [1]. This contrasts with many TrkA inhibitors in clinical development, which are typically advanced for a narrower set of indications, such as NTRK-fusion positive cancers (e.g., larotrectinib) or pain alone [2]. The breadth of patented indications suggests a potentially differentiated polypharmacology or superior target engagement profile.

Polypharmacology Chronic pain Oncology

Recommended Application Scenarios for N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylbenzamide in Research and Procurement


Exploratory TrkA Pharmacology in Chronic Pain Models

Given its patented status as a TrkA inhibitor for chronic pain (MG30) [1], this compound may be a candidate for preclinical pain models (e.g., formalin test, neuropathic pain models) where the goal is to probe TrkA-dependent analgesic mechanisms, particularly if the research group seeks a novel chemotype distinct from established TrkA inhibitors [2].

Investigation of TrkA Inhibition in Pruritus Pathways

The patent's specific claim for pruritus (EC90) suggests a potential role in studying itch signaling pathways mediated by TrkA [1]. This could be relevant for dermatological or neurological research programs investigating novel antipruritic mechanisms.

Chemical Biology Tool for Dual Pain-Oncology Programs

The multi-indication patent profile spanning both pain and solid tumors [1] makes this compound a potential chemical probe for research groups straddling oncology and neurobiology, particularly those interested in the shared role of TrkA signaling in cancer pain and tumor progression.

Quote Request

Request a Quote for N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.